molecular formula C26H56Sn2 B12512587 tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane

tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane

Cat. No.: B12512587
M. Wt: 606.1 g/mol
InChI Key: VNKOWRBFAJTPLS-UHFFFAOYSA-N
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Description

Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane is an organotin compound with the molecular formula C26H56Sn2. It is a colorless to yellow liquid that is soluble in organic solvents. This compound is used in various organic synthesis reactions due to its ability to act as a source of tin radicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane can be synthesized through the reaction of tributyltin hydride with vinyl stannane under specific conditions. The reaction typically involves the use of a palladium catalyst and proceeds via a Stille coupling reaction .

Industrial Production Methods

Industrial production of this compound involves the large-scale application of the Stille coupling reaction. This method ensures high yield and purity of the compound, making it suitable for various industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane has several scientific research applications:

Mechanism of Action

The mechanism of action of tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane involves the generation of tin radicals. These radicals can participate in various organic reactions, including radical cyclizations and reductions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane is unique due to its ability to participate in a wide range of organic reactions, making it a versatile reagent in organic synthesis. Its stability and reactivity under various conditions also set it apart from other organotin compounds .

Biological Activity

Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane, a compound belonging to the organotin family, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of multiple tributyl groups attached to a vinyl group containing a stannyl moiety. The general formula can be represented as:

C18H36Sn2\text{C}_{18}\text{H}_{36}\text{Sn}_2

This compound's unique structure allows it to engage in various chemical reactions, particularly in synthetic organic chemistry.

Biological Activity Overview

The biological activity of organotin compounds, including this compound, has been extensively studied. Key areas of interest include:

  • Antimicrobial Properties : Organotin compounds have demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that they disrupt bacterial cell membranes, leading to cell lysis and death.
  • Anticancer Activity : Some organotin derivatives have shown potential as anticancer agents. They may inhibit tumor growth by inducing apoptosis in cancer cells or disrupting cellular signaling pathways.
  • Endocrine Disruption : Organotin compounds are known for their endocrine-disrupting properties, which can interfere with hormone signaling in both humans and wildlife.

The mechanisms through which this compound exerts its biological effects include:

  • Cell Membrane Disruption : The hydrophobic nature of organotin compounds allows them to integrate into lipid bilayers, disrupting membrane integrity and function.
  • Enzyme Inhibition : They may inhibit specific enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that organotin compounds can induce oxidative stress by increasing ROS levels within cells, contributing to cytotoxic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of organotin compounds related to this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that various organotin compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Potential :
    • Research indicated that certain organotin complexes induced apoptosis in human cancer cell lines through mitochondrial pathways. The IC50 values for these compounds were significantly lower than those for conventional chemotherapeutics .
  • Endocrine Disruption Studies :
    • Investigations into the endocrine-disrupting effects of tributylstannanes revealed alterations in reproductive hormone levels in animal models, suggesting potential risks associated with exposure .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in cancer cell lines
Endocrine DisruptionAlters hormone levels in animal models

Properties

IUPAC Name

tributyl(2-tributylstannylethenyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C4H9.C2H2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;1-2H;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKOWRBFAJTPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=C[Sn](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56Sn2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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